
(4-Butoxy-2-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxy-2-formylphenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science. The presence of the butoxy and formyl groups in this compound adds to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like water or ethanol .
Industrial Production Methods
Industrial production of (4-Butoxy-2-formylphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butoxy-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (4-Butoxy-2-carboxyphenyl)boronic acid.
Reduction: (4-Butoxy-2-hydroxyphenyl)boronic acid.
Substitution: Various alkoxy-substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
(4-Butoxy-2-formylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Butoxy-2-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is attributed to the boronic acid group, which can undergo a transition from sp2 trigonal planar to sp3 tetrahedral geometry upon binding with a diol . This reversible binding is crucial for its applications in sensing and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic acid: Similar structure but with the formyl group in the meta position.
4-Formylphenylboronic acid: Lacks the butoxy group, making it less versatile in certain reactions.
4-Benzyloxy-2-formylphenylboronic acid: Contains a benzyloxy group instead of a butoxy group, which can influence its reactivity and applications.
Uniqueness
(4-Butoxy-2-formylphenyl)boronic acid is unique due to the presence of both butoxy and formyl groups, which enhance its reactivity and versatility in various chemical reactions. The butoxy group provides additional steric and electronic effects, making it suitable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
1191063-61-2 |
|---|---|
Fórmula molecular |
C11H15BO4 |
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
(4-butoxy-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO4/c1-2-3-6-16-10-4-5-11(12(14)15)9(7-10)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3 |
Clave InChI |
HDEKORLJQNHWOH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)OCCCC)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

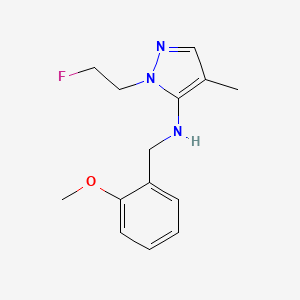
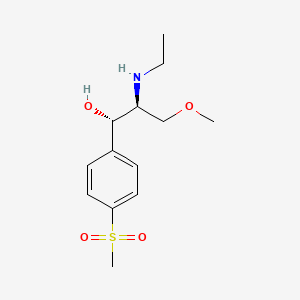
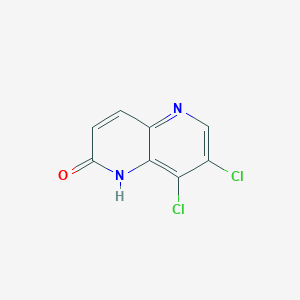
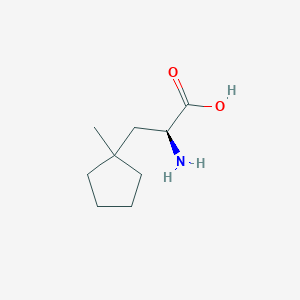
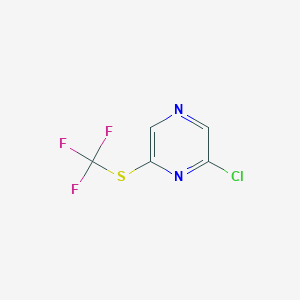
amine](/img/structure/B11759061.png)
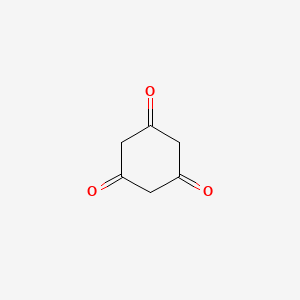
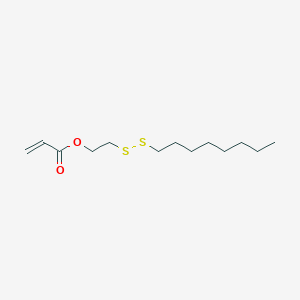
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)
